molecular formula C10H14ClNO3 B12052629 (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride

Cat. No.: B12052629
M. Wt: 231.67 g/mol
InChI Key: OPVMPYQFOLATCK-VTLYIQCISA-N
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Description

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: is a chiral amino acid derivative with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral centers.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Scientific Research Applications

Chemistry: In chemistry, (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its chiral nature.

Industry: Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals, where chiral purity is crucial.

Mechanism of Action

The mechanism by which (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into chiral environments, such as enzyme active sites or receptor binding pockets, with high specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: This is the enantiomer of (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride and has different biological activities due to its opposite stereochemistry.

    (2R,3R)-3-Amino-2-hydroxy-4-methylbutyric acid hydrochloride: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which allows it to interact with chiral environments in a highly selective manner. This makes it a valuable tool in asymmetric synthesis and drug development.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9-;/m1./s1

InChI Key

OPVMPYQFOLATCK-VTLYIQCISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl

Origin of Product

United States

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